JWH 073 N-(1-methylpropyl) isomer
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Overview
Description
JWH 073 is a synthetic cannabinoid (CB) that activates both the central CB1 and peripheral CB2 receptors (Ki = 8.9 and 38 nM, respectively). This cannabimimetic compound has been found in herbal blends. JWH 073 N-(1-methylpropyl) isomer differs structurally from JWH 073 by having a methylpropyl group, rather than a butyl chain, extending from the indole group. The biological activities of this compound have not been characterized.
Scientific Research Applications
Analytical Method Development and Validation
- Identification and Structural Elucidation : The identification of JWH 073 and its analogues, including the 4-methylnaphthoyl homologue, has been achieved through techniques like thin layer chromatography, nuclear magnetic resonance (NMR), and gas chromatographic mass spectrometric (GC-MS) analysis. This research is significant for elucidating the structural characteristics of JWH 073 compounds (Westphal, Sönnichsen, & Thiemt, 2012).
Forensic Science and Toxicology
- Detection in Biological Samples : Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and GC-MS have been employed for detecting JWH 073 and its metabolites in human biological samples. This plays a crucial role in forensic toxicology and drug testing (Kim et al., 2013), (Chimalakonda et al., 2011).
Pharmacology and Receptor Studies
- Binding Affinity and Agonist Activity at Cannabinoid Receptors : Research has shown that metabolites of JWH 073 retain high affinity and activity at cannabinoid receptors, which is significant for understanding the pharmacological properties of synthetic cannabinoids (Rajasekaran et al., 2013).
Chemical Analysis and Quality Control
- Purity Analysis of Synthetic Cannabinoids : Studies have focused on the relative purity of JWH 073 obtained from different sources, which is crucial for quality control and understanding the potential risks associated with impurities (Ginsburg et al., 2012).
properties
Molecular Formula |
C23H21NO |
---|---|
Molecular Weight |
327.4 |
InChI |
InChI=1S/C23H21NO/c1-3-16(2)24-15-21(19-12-6-7-14-22(19)24)23(25)20-13-8-10-17-9-4-5-11-18(17)20/h4-16H,3H2,1-2H3 |
InChI Key |
OBSPBKZYVSXTKV-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=CC2=C1C=CC=C2)C3=CN(C(CC)C)C4=CC=CC=C43 |
synonyms |
(1-(sec-butyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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